molecular formula C11H17NO4 B028881 tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate CAS No. 125988-01-4

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Cat. No. B028881
M. Wt: 227.26 g/mol
InChI Key: CCQZKUWBWPJBPY-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate involves several biochemical and chemical methods. For instance, carbonyl reductase from Rhodosporidium toruloides has been used for the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a closely related compound, in both mono and biphasic media. This enzymatic approach yields high conversion rates and enantiomeric excess, demonstrating the efficiency of biocatalysis in synthesizing complex organic compounds (Liu et al., 2018). Directed evolution of carbonyl reductase from Rhodosporidium toruloides further improves the stereoselective synthesis of such intermediates, highlighting the potential of genetic and enzymatic optimization in organic synthesis (Liu et al., 2017).

Molecular Structure Analysis

The molecular structure of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate and its derivatives has been elucidated using various analytical techniques. For example, the crystal structure of related compounds, such as tert-butyl Nα-tert-butoxycarbonyl-L-(S-trityl)cysteinate, reveals the importance of weak intermolecular bonding in stabilizing the molecular conformation. This underscores the intricate balance between different types of chemical interactions in determining the overall structure of organic molecules (Kozioł et al., 2001).

Chemical Reactions and Properties

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate undergoes various chemical reactions, including oxidation and reduction, which are critical in its transformation into valuable pharmaceutical ingredients. Studies on similar compounds, such as the conversion of 6-tert-butyl-2,3-epoxy-5-cyclohexene-1,4-dione to its hydroxyl derivatives by liver enzymes, provide insights into the metabolic pathways and chemical properties of tert-butyl cyano derivatives. These reactions often involve stereoselective transformations, highlighting the compound's significance in synthesizing enantiomerically pure substances (Tajima et al., 1999).

Physical Properties Analysis

The physical properties of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate, such as solubility, melting point, and stability, are crucial for its handling and application in chemical synthesis. These properties are influenced by the compound's molecular structure and the presence of functional groups. The study of closely related compounds, such as the synthesis and characterization of tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, sheds light on the impact of substituents on the physical characteristics of such compounds (Çolak et al., 2021).

Chemical Properties Analysis

Understanding the chemical properties of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate is essential for its application in organic synthesis. This includes its reactivity with different chemical reagents, stability under various conditions, and its behavior in chemical transformations. Research on analogous compounds, like the (E,R,R)-5-alkyliden-2-tert-butyl-6-methyl-1,3-dioxan-4-one, provides valuable information on the reactivity and potential applications of tert-butyl cyano derivatives in organic synthesis (Amberg & Seebach, 1990).

Scientific Research Applications

Application 1: Etherification of Glycerol

  • Summary of Application: Tert-butyl alcohol is used in the etherification of glycerol to produce tert-butyl glycerol ethers (tBGEs), which are interesting glycerol derivatives .
  • Methods of Application: The reaction involves the use of an acid catalyst and leads to the formation of five tBGEs (two monoethers, two diethers, and one triether) .
  • Results or Outcomes: The reaction progress was monitored using gas chromatography and 1H nuclear magnetic resonance. The results showed the influence of the catalyst concentration and TBA/glycerol ratio on the etherification reaction .

Application 2: Impact on Biopharmaceutical Formulations

  • Summary of Application: Tert-butyl alcohol is used in the lyophilization of pharmaceuticals. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
  • Methods of Application: The study investigated the interactions between two model proteins, lactate dehydrogenase and myoglobin, and various excipients in the presence of tert-butyl alcohol .
  • Results or Outcomes: Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .

Application 3: Chemical Transformations

  • Summary of Application: The tert-butyl group is used in various chemical transformations due to its unique reactivity pattern .
  • Results or Outcomes: The use of the tert-butyl group in chemical transformations has implications in biosynthetic and biodegradation pathways, and it may also have potential applications in biocatalytic processes .

Application 4: Synthesis of Tertiary Butyl Esters

  • Summary of Application: Tertiary butyl esters, which have large applications in synthetic organic chemistry, can be synthesized directly using flow microreactor systems .
  • Methods of Application: A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
  • Results or Outcomes: The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .

Application 5: Biosynthetic and Biodegradation Pathways

  • Summary of Application: The tert-butyl group has relevance in nature and its implication in biosynthetic and biodegradation pathways .
  • Results or Outcomes: The use of the tert-butyl group in biosynthetic and biodegradation pathways has potential applications in biocatalytic processes .

Application 6: Synthesis of N-Heterocycles

  • Summary of Application: Tert-butanesulfinamide, which contains a tert-butyl group, is used in the synthesis of N-heterocycles via sulfinimines .
  • Methods of Application: The specific methods of application depend on the type of N-heterocycle being synthesized .
  • Results or Outcomes: The use of tert-butanesulfinamide in the synthesis of N-heterocycles has been demonstrated .

Safety And Hazards

As with any chemical compound, handling “tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate” would require appropriate safety precautions. This could include using personal protective equipment and ensuring adequate ventilation .

Future Directions

The study and application of this compound could potentially be a subject of future research. This could involve further investigation of its synthesis, properties, and potential uses .

properties

IUPAC Name

tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8,13H,4,6-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQZKUWBWPJBPY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC(=O)C[C@@H](CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Luo, Y Chen, H Ma, ZH Tian, Y Zhang, J Zhang - Scientific Reports, 2017 - nature.com
Halohydrin dehalogenases (HHDHs) are biocatalytically interesting enzymes due to their ability to form CC, CN, CO, and CS bonds. One of most important application of HHDH was the …
Number of citations: 18 www.nature.com
M Fu, L Mleczko - Journal of Flow Chemistry, 2019 - Springer
High exothermicity, unstable intermediates, high reaction rates are the features that make metallorganic reactions very challenging, especially in commercial operation. No wonder that …
Number of citations: 1 link.springer.com

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